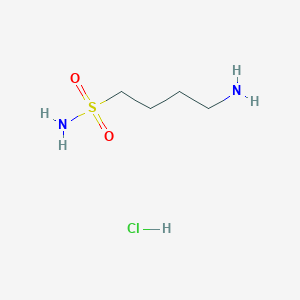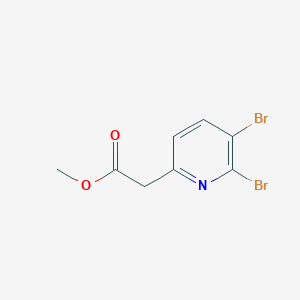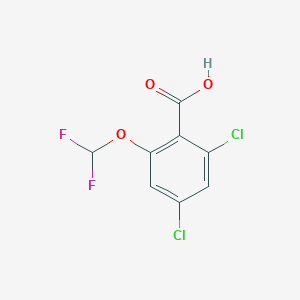
2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzaldehyde
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, other names (if any), and its uses or applications.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Scientific Research Applications
Analysis of Global Trends and Gaps in Herbicide Toxicity Studies
Herbicide toxicity and mutagenicity research, including studies on compounds like 2,4-D, a chemically related herbicide, offer insights into environmental and biological impacts. This research emphasizes the importance of understanding the toxicological profiles of chemical compounds for safer environmental practices and potential remediation efforts (Zuanazzi, Ghisi, & Oliveira, 2020).
Applications of Redox Mediators in Organic Pollutant Degradation
The use of redox mediators in conjunction with enzymes for the degradation of organic pollutants, including various aldehydes, highlights an innovative approach to waste treatment. This methodology could potentially be adapted for the degradation or transformation of specific compounds like 2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzaldehyde, contributing to environmental sustainability efforts (Husain & Husain, 2007).
Advanced Oxidation Processes for Compound Degradation
Advanced oxidation processes (AOPs) have been applied to degrade various complex organic compounds in water, offering pathways and by-products insights. Such processes may be relevant for breaking down or understanding the environmental behavior of complex aldehydes, indicating the potential for environmental remediation and safety assessments (Qutob et al., 2022).
Polymerization of Higher Aldehydes
Research on the polymerization of substituted aldehydes, including those with haloaldehyde groups, sheds light on the preparation, mechanisms, and potential applications of polymers derived from aldehydes. These insights may inform the development of materials or chemical intermediates derived from 2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzaldehyde, suggesting applications in material science and engineering (Kubisa et al., 1980).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and known uses.
For a specific compound like “2,6-Dichloro-4-(2,2,2-trifluoroethoxy)-benzaldehyde”, you might need to refer to scientific literature or databases for detailed information. Please consult with a chemist or a relevant expert for accurate information.
properties
IUPAC Name |
2,6-dichloro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-7-1-5(16-4-9(12,13)14)2-8(11)6(7)3-15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSPFOHQLORVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)









